![molecular formula C19H20N2O4 B2699379 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine CAS No. 1903355-71-4](/img/structure/B2699379.png)
2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine
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Overview
Description
2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxin ring fused with a pyrrolidine ring, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine typically involves multi-step organic reactions. The initial step often includes the formation of the dioxin ring, followed by the introduction of the pyrrolidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the molecule or alter its reactivity.
Substitution: Common in organic synthesis to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model for understanding complex organic reactions and developing new synthetic methodologies.
Biology
Biologically, 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine may interact with various biomolecules, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound’s potential therapeutic properties are explored. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The specific pathways and targets depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanone
- (3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Benzo[b][1,4]dioxin derivatives
Uniqueness
What sets 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine apart is its combined structural features, which confer unique reactivity and potential applications. The fusion of the dioxin and pyrrolidine rings provides a distinct chemical environment that can be exploited in various scientific and industrial contexts.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-4-2-7-17(20-13)25-14-8-9-21(12-14)19(22)15-5-3-6-16-18(15)24-11-10-23-16/h2-7,14H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODRQNHEMDKQND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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